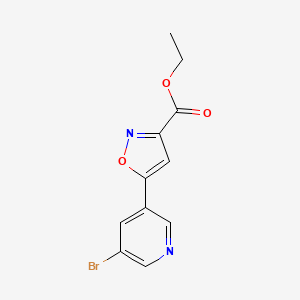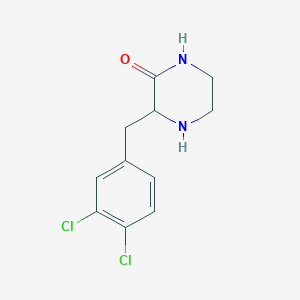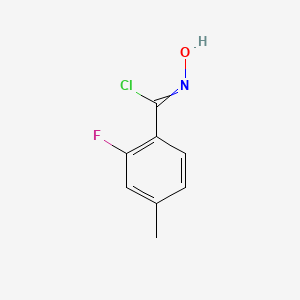
3-Chloro-N-(6-fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-5-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-N-(6-fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-5-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(6-fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-5-(trifluoromethyl)benzamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and isothiocyanates, which undergo cyclization and subsequent functional group modifications to yield the final product. Common reaction conditions may involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions
3-Chloro-N-(6-fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Halogen exchange or nucleophilic substitution at the chloro or fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the thioxo group may yield sulfoxides or sulfones, while nucleophilic substitution at the chloro position could result in the formation of various substituted derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and enzyme functions.
Medicine: Potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: Use in the development of agrochemicals, dyes, and materials science.
作用机制
The mechanism of action of 3-Chloro-N-(6-fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-5-(trifluoromethyl)benzamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the precise pathways involved.
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: Compounds with similar core structures but different substituents.
Benzamide Derivatives: Compounds with variations in the benzamide moiety.
Fluorinated Compounds: Molecules containing fluorine atoms, which often exhibit unique biological properties.
Uniqueness
3-Chloro-N-(6-fluoro-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-5-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C16H8ClF4N3O2S |
|---|---|
分子量 |
417.8 g/mol |
IUPAC 名称 |
3-chloro-N-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C16H8ClF4N3O2S/c17-9-4-7(3-8(5-9)16(19,20)21)13(25)23-24-14(26)11-6-10(18)1-2-12(11)22-15(24)27/h1-6H,(H,22,27)(H,23,25) |
InChI 键 |
QTVBEVLDVQRJMZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1F)C(=O)N(C(=S)N2)NC(=O)C3=CC(=CC(=C3)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






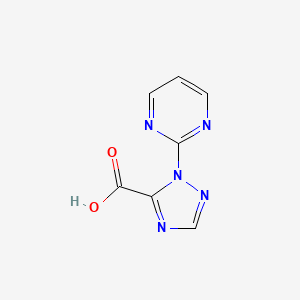
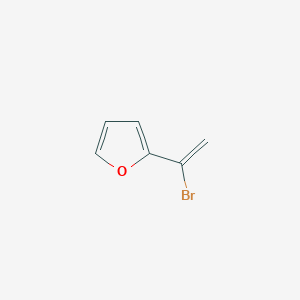
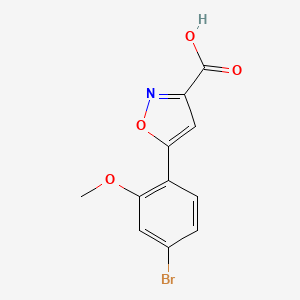

![5-(2-Fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B13693775.png)
![4-[4,7-Bis(benzyloxy)-1,3-dioxo-2-isoindolinyl]-N,N-diisopropylbutanamide](/img/structure/B13693779.png)

